3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid physical and chemical properties
3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid physical and chemical properties
An In-Depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is a substituted aminopyrazole, a class of heterocyclic compounds that represents a cornerstone in modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal building block for designing targeted therapeutics.[5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of this specific derivative, highlighting its utility as a versatile intermediate in the synthesis of novel chemical entities.
The strategic placement of the amino group at the C3 position, the carboxylic acid at C4, and an isopropyl group at the N1 position provides three distinct points for chemical modification. This allows for the systematic exploration of the chemical space around the core, a fundamental practice in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physicochemical properties are the foundation of all subsequent research and development activities. These parameters influence solubility, permeability, and formulation, which are critical for both laboratory experiments and therapeutic efficacy.
Table 1: Chemical Identifiers for 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | - |
| CAS Number | 90008-61-0 | [6] |
| Molecular Formula | C₇H₁₁N₃O₂ | [6] |
| Molecular Weight | 169.18 g/mol | [6] |
| SMILES | CC(C)N1C=C(C(O)=O)C(N)=N1 | [6] |
| InChIKey | VGEBYDKBJHWBGS-UHFFFAOYSA-N | |
Caption: Chemical structure of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid.
Table 2: Physicochemical and Computed Properties
| Property | Value | Details / Source |
|---|---|---|
| Appearance | White to off-white crystalline powder. | Based on related compounds.[7] |
| Storage | Sealed in dry, 2-8°C. | [6] |
| LogP (o/w) | 0.7444 | A measure of lipophilicity.[6] |
| Topological Polar Surface Area (TPSA) | 81.14 Ų | Predicts transport properties.[6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 2 |[6] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and efficient method for preparing 3-aminopyrazoles involves the cyclocondensation reaction between a hydrazine derivative (in this case, isopropylhydrazine) and a functionalized three-carbon electrophile, such as a β-ketonitrile.
Causality in Synthesis: The choice of starting materials is dictated by the desired final structure. Isopropylhydrazine provides the N1-substituted isopropyl group and the two nitrogen atoms of the pyrazole ring. The β-ketonitrile provides the carbon backbone and the pre-installed amino and carboxylic acid (or a precursor like a nitrile or ester) functionalities. The reaction proceeds via a nucleophilic attack of the hydrazine on the keto-group, followed by an intramolecular cyclization and dehydration, a thermodynamically favorable process that drives the formation of the stable aromatic pyrazole ring.
Caption: General synthetic workflow for the target compound.
Representative Experimental Protocol
This protocol is a generalized procedure based on the synthesis of analogous compounds.[8] Researchers must adapt it based on specific laboratory conditions and safety assessments.
-
Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add isopropylhydrazine (1.1 eq) dropwise at room temperature.
-
Condensation: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Intermediate Isolation: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product is ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.
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Hydrolysis: Dissolve the crude ester in a mixture of THF and methanol. Add an aqueous solution of sodium hydroxide (2.5 M, 2.0 eq) and heat the mixture at 60°C for 3-5 hours.[8]
-
Work-up: After cooling, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
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Acidification: Carefully acidify the solution with 6N HCl to a pH of ~4-5. A solid precipitate should form.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, which can be selectively modified to generate diverse libraries of molecules for screening.
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Carboxylic Acid (C4): This group is a versatile handle for modification. It readily undergoes standard transformations such as esterification (with alcohols under acidic conditions) or amidation (with amines using coupling agents like EDC/HOBt or after conversion to an acid chloride). This is the most common site for modification in drug discovery to modulate solubility and interact with specific residues in a biological target.
-
Amino Group (C3): The exocyclic amino group is nucleophilic and can be acylated with acid chlorides or anhydrides, or undergo reductive amination with aldehydes and ketones. Its reactivity allows for the introduction of various side chains that can act as pharmacophoric elements.
-
Pyrazole Ring (N1): The N1 position is already substituted with an isopropyl group, which serves to block one of the tautomeric forms of the pyrazole ring and provides a lipophilic interaction point. This N-alkylation is a key strategy to fine-tune the compound's properties and its fit within a protein's binding pocket.[5]
Caption: Key reactive sites and their derivatization potential.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this exact compound are not publicly available, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds like 3-amino-1H-pyrazole-4-carboxylic acid.[9][10]
-
¹H NMR (in DMSO-d₆, 400 MHz):
-
~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
~7.5-7.8 ppm (s, 1H): Pyrazole C5-H proton.
-
~5.5-6.0 ppm (s, 2H): Amino group (-NH₂) protons (broad singlet).
-
~4.4-4.6 ppm (septet, 1H): Isopropyl -CH proton.
-
~1.3-1.4 ppm (d, 6H): Isopropyl -CH₃ protons.
-
Expert Insight: The septet for the isopropyl methine and the doublet for the methyls are characteristic and confirm the presence and connectivity of this group. The chemical shifts of the pyrazole and amino protons are consistent with an electron-rich aromatic system.
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
~165-170 ppm: Carboxylic acid carbon (C=O).
-
~150-155 ppm: Pyrazole C3 (attached to NH₂).
-
~135-140 ppm: Pyrazole C5.
-
~95-100 ppm: Pyrazole C4 (attached to COOH).
-
~50-55 ppm: Isopropyl -CH carbon.
-
~20-25 ppm: Isopropyl -CH₃ carbons (one signal due to symmetry).
-
-
Mass Spectrometry (ESI+):
-
Expected m/z: 170.0924 [(M+H)⁺]. The high-resolution mass should align with the molecular formula C₇H₁₁N₃O₂.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
3400-3200 cm⁻¹: N-H stretching vibrations from the amino group.
-
3200-2500 cm⁻¹: O-H stretching from the carboxylic acid (broad).
-
~1700-1650 cm⁻¹: C=O stretching from the carboxylic acid.
-
~1620-1580 cm⁻¹: N-H bending and C=N/C=C ring stretching vibrations.
-
Applications in Drug Discovery and Medicinal Chemistry
3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is not just a chemical curiosity; it is a high-value intermediate for the synthesis of pharmacologically active agents.
-
Kinase Inhibitors: The aminopyrazole core is a well-known "hinge-binder" motif in kinase inhibitors. The amino group and one of the pyrazole nitrogens can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding site. The N1-isopropyl group can be directed towards a hydrophobic pocket, enhancing both potency and selectivity.
-
Anti-inflammatory and Anticancer Agents: Many compounds built from this or similar scaffolds have shown potent anti-inflammatory and anticancer activities.[1][3] The ability to easily create amide libraries from the carboxylic acid function allows for rapid SAR exploration to identify compounds with optimal efficacy and safety profiles.
-
Bioisostere: The pyrazole ring itself can serve as a bioisostere for other aromatic rings like phenyl or imidazole.[5] Its introduction can improve physicochemical properties such as solubility while maintaining or enhancing biological activity.
Safety and Handling
-
Hazard Classification: Analogous compounds are often classified as causing skin irritation and serious eye irritation.[9][11] May cause respiratory irritation.
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][13]
-
Trustworthiness Directive: This information is for guidance only. Always obtain and review the compound-specific Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is a strategically designed heterocyclic building block with significant potential for drug discovery and development. Its combination of a privileged pyrazole core with three distinct and synthetically accessible functional groups makes it an invaluable tool for medicinal chemists. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures, as detailed in this guide, is essential for its effective utilization in the creation of next-generation therapeutics.
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